molecular formula C17H19ClN4O3S B2384655 2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1172345-75-3

2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2384655
M. Wt: 394.87
InChI Key: ZNUNYABQAZUPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C17H19ClN4O3S and its molecular weight is 394.87. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

The molecule serves as a precursor in the synthesis of novel heterocyclic compounds. For instance, it has been utilized in the creation of new derivatives of thieno[3,2-e]pyrazolo[1,5-a]pyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines through anionic domino reactions with activated acetonitriles. These reactions are crucial for developing compounds with potential therapeutic applications due to their unique structural properties (Pokhodylo, Shyyka, Savka, & Obushak, 2010).

Biological Activity Studies

Research has also focused on synthesizing novel quinazolinone derivatives and evaluating their antimicrobial activity. These studies highlight the potential of using such molecules as bases for developing new antimicrobial agents, which is critical given the rising challenge of antibiotic resistance (Habib, Hassan, & El‐Mekabaty, 2013).

Analgesic and Anti-inflammatory Agents

Another application involves the synthesis of benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds were screened for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, showing significant potential as analgesic and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antibacterial Agents

The molecule's derivatives have been explored for their promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These studies contribute to the ongoing search for new antibacterial compounds to combat resistant bacterial strains (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

properties

IUPAC Name

2-chloro-N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O3S/c1-25-7-6-19-15(23)8-22-16(12-9-26-10-14(12)21-22)20-17(24)11-4-2-3-5-13(11)18/h2-5H,6-10H2,1H3,(H,19,23)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUNYABQAZUPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

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